
Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2,2-difluoroacetate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学的研究の応用
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pyrrolidine ring plays a crucial role in binding to the target site, influencing the compound’s biological activity.
類似化合物との比較
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate: This compound has a pyridine ring instead of a pyrrolidine ring, which affects its chemical properties and biological activity.
Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride: The presence of a hydroxyl group introduces additional hydrogen bonding interactions, influencing its reactivity and applications.
The uniqueness of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H14ClF2NO2 |
|---|---|
分子量 |
229.65 g/mol |
IUPAC名 |
ethyl 2,2-difluoro-2-pyrrolidin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6-3-4-11-5-6;/h6,11H,2-5H2,1H3;1H |
InChIキー |
ZSXMLNTXAVITOL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CCNC1)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


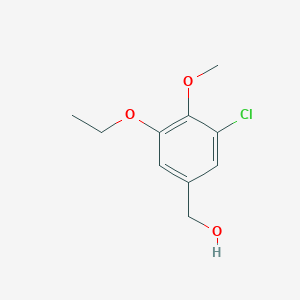
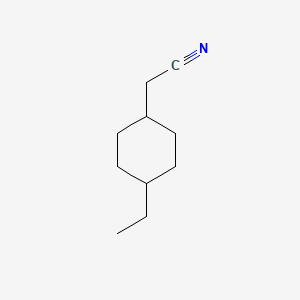
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)


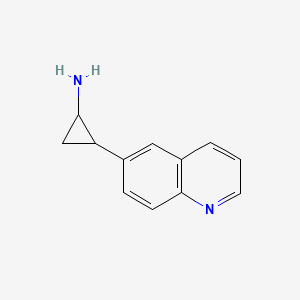
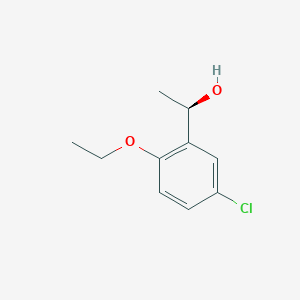
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)

![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
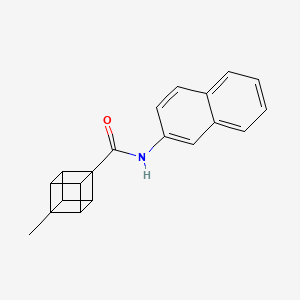
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

